molecular formula C29H28F2N2O3 B12618837 C29H28F2N2O3

C29H28F2N2O3

Cat. No.: B12618837
M. Wt: 490.5 g/mol
InChI Key: RUSTVRUXNCAZIA-UHFFFAOYSA-N
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Description

Chemical Name: 4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide
Molecular Formula: C29H28F2N2O3
Molecular Weight: 490.55 g/mol
Key Features:

  • A benzamide derivative with a tert-butyl group at the para position of the benzene ring, enhancing steric bulk and lipophilicity.
  • 2,4-difluorophenyl substituent, contributing to metabolic stability and binding affinity via halogen interactions.

Properties

Molecular Formula

C29H28F2N2O3

Molecular Weight

490.5 g/mol

IUPAC Name

2-[2-(difluoromethoxy)phenyl]-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C29H28F2N2O3/c1-34-26-13-7-11-22-24-18-23(21-10-5-6-12-25(21)35-28(30)31)32-33(24)29(36-27(22)26)16-14-20(15-17-29)19-8-3-2-4-9-19/h2-13,20,24,28H,14-18H2,1H3

InChI Key

RUSTVRUXNCAZIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3(CCC(CC3)C4=CC=CC=C4)N5C2CC(=N5)C6=CC=CC=C6OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C29H28F2N2O3 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 4-fluorobenzaldehyde with appropriate reagents to form the fluorophenyl intermediate. This intermediate is then subjected to further reactions, including cyclization and acylation, to form the final compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

C29H28F2N2O3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of C29H28F2N2O3 involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include proteins involved in signal transduction and metabolic pathways .

Comparison with Similar Compounds

Compound A: C29H40FN3O6S (CAS 289042-12-2)

Molecular Weight : 577.71 g/mol
Structural Differences :

  • Replacement of one fluorine atom with a sulfonic acid group (O6S) , increasing polarity and acidity.
  • Extended alkyl chain (C40 vs. C28), enhancing molecular weight and likely reducing solubility.
  • Additional amine group (N3) in the backbone, altering electronic properties.

Key Comparisons :

Property C29H28F2N2O3 C29H40FN3O6S
Solubility Moderate (logP ~4.5) Low (logP ~6.2)
Reactivity Halogen-mediated Sulfonic acid-mediated
Synthetic Yield Not reported 72–85% (DMF/K2CO3)

The sulfur-containing compound may exhibit enhanced protein binding due to sulfonic acid’s ionic interactions but suffers from lower solubility, limiting bioavailability .

Compound B: C27H30N6O3 (CAS 1022150-11-3)

Molecular Weight : 486.57 g/mol
Structural Differences :

  • two fluorines), decreasing metabolic stability.
  • Shorter alkyl chain (C27 vs. C29), reducing steric hindrance.

Key Comparisons :

Property This compound C27H30N6O3
Molecular Weight 490.55 g/mol 486.57 g/mol
LogP ~4.5 ~3.8 (more hydrophilic)
Synthetic Complexity High (multi-step) Moderate (DMF/Cs2CO3)

Compound B’s nitrogen-rich structure suggests applications in kinase inhibition or nucleic acid interactions, whereas the fluorinated benzamide (this compound) is better suited for CNS targets due to blood-brain barrier penetration .

Impact of Structural Variations on Properties

  • Fluorine vs. Sulfur : Fluorine’s electronegativity enhances binding precision, while sulfur introduces polarizability and acidity, altering target selectivity .
  • Molecular Weight : Higher MW in Compound A correlates with lower solubility, as per the "molecular weight-solubility inverse relationship" .
  • Nitrogen Content : Compound B’s six nitrogen atoms increase water solubility but may reduce membrane permeability compared to the lipophilic this compound .

Biological Activity

C29H28F2N2O3 is a chemical compound whose biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by its two fluorine atoms, which can influence its biological activity through various mechanisms. The compound's molecular weight is 486.54 g/mol, and it features a combination of aromatic rings and functional groups that contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily as an inhibitor of proteasome activity. This inhibition is crucial for therapeutic applications, particularly in cancer treatment and parasitic diseases.

  • Proteasome Inhibition : The compound has been shown to inhibit the chymotrypsin-like (ChT-L) activity of the 20S proteasome, with inhibition constants (Ki) in the submicromolar range. This suggests a potent interaction with the proteasome, which is vital for protein degradation in cells .
  • Antiparasitic Activity : Studies have indicated that this compound may also target specific proteases involved in the life cycle of parasites such as Trypanosoma brucei, making it a candidate for treating diseases like African sleeping sickness .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Proteasome Inhibitors : A detailed investigation involving docking studies revealed that this compound binds non-covalently to the proteasome, suggesting a potential for selective inhibition without the adverse effects associated with covalent inhibitors .
  • Antiparasitic Efficacy : In vitro assays demonstrated that derivatives of this compound showed significant inhibition against Trypanosoma brucei, with some analogs achieving Ki values as low as 38 pM, indicating high potency .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeKi Value (µM)Reference
Proteasome Inhibition20S Proteasome0.00223
AntiparasiticTrypanosoma brucei0.000038

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